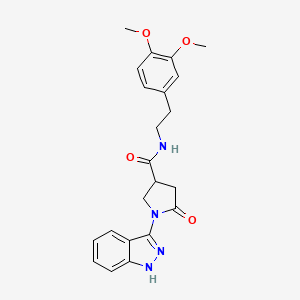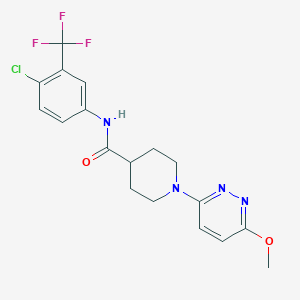![molecular formula C21H24N2O2 B10991916 N-(4-methoxybenzyl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide](/img/structure/B10991916.png)
N-(4-methoxybenzyl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-METHOXYPHENYL)METHYL]-2-[1-(PROPAN-2-YL)-1H-INDOL-3-YL]ACETAMIDE is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N-[(4-METHOXYPHENYL)METHYL]-2-[1-(PROPAN-2-YL)-1H-INDOL-3-YL]ACETAMIDE typically involves a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The reaction conditions often include the use of solvents such as toluene and catalysts like triethylamine. The reaction mixture is usually heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-[(4-METHOXYPHENYL)METHYL]-2-[1-(PROPAN-2-YL)-1H-INDOL-3-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the methoxy group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[(4-METHOXYPHENYL)METHYL]-2-[1-(PROPAN-2-YL)-1H-INDOL-3-YL]ACETAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(4-METHOXYPHENYL)METHYL]-2-[1-(PROPAN-2-YL)-1H-INDOL-3-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . For example, the compound may inhibit the activity of certain enzymes or receptors involved in cell signaling pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
N-[(4-METHOXYPHENYL)METHYL]-2-[1-(PROPAN-2-YL)-1H-INDOL-3-YL]ACETAMIDE can be compared with other similar compounds, such as:
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also contains an indole moiety and has been studied for its anti-inflammatory properties.
2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone: Another indole derivative with potential antimicrobial activity.
The uniqueness of N-[(4-METHOXYPHENYL)METHYL]-2-[1-(PROPAN-2-YL)-1H-INDOL-3-YL]ACETAMIDE lies in its specific structural features, which may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C21H24N2O2 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(1-propan-2-ylindol-3-yl)acetamide |
InChI |
InChI=1S/C21H24N2O2/c1-15(2)23-14-17(19-6-4-5-7-20(19)23)12-21(24)22-13-16-8-10-18(25-3)11-9-16/h4-11,14-15H,12-13H2,1-3H3,(H,22,24) |
InChI Key |
HVJBMOHLKCGXGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)CC(=O)NCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


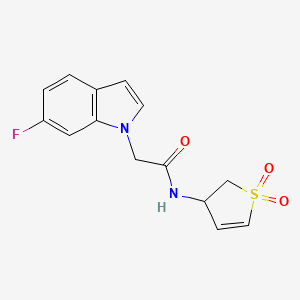
![(7-chloro-1-benzothiophen-2-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B10991845.png)
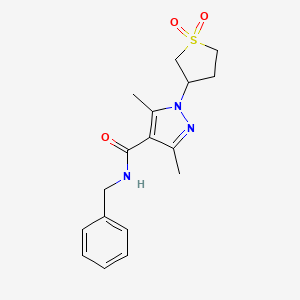
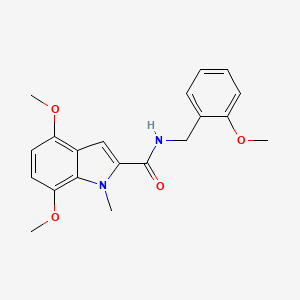
![Methyl 4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzoate](/img/structure/B10991866.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide](/img/structure/B10991868.png)
![N-(3,3-diphenylpropyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10991881.png)
![N-[2-(hydroxymethyl)-1H-benzimidazol-5-yl]-3-(4-hydroxyquinazolin-2-yl)propanamide](/img/structure/B10991889.png)
![ethyl [2-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B10991895.png)
![3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B10991901.png)
![5-methoxy-N-[2-(pyridin-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B10991902.png)
![7-methoxy-4-methyl-6-(3-oxo-3-{4-[2-(2-pyridyl)ethyl]piperazino}propyl)-2H-chromen-2-one](/img/structure/B10991909.png)
